molecular formula C16H19N3O2S B2536594 2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034575-62-5

2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2536594
CAS No.: 2034575-62-5
M. Wt: 317.41
InChI Key: UUIIYJWOPXVTSZ-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to a thiophene derivative

Mechanism of Action

Target of Action

The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone interacts with PKB in an ATP-competitive manner . This compound inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This interaction results in the inhibition of PKB, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . Key substrates of PKB, including GSK3β, FKHRL1, BAD, and mTOR, are affected, leading to changes in proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

Pharmacokinetics

Modifications to the linker group between the piperidine and the lipophilic substituent have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone can lead to the modulation of biomarkers of signaling through PKB in vivo . This can result in the strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, as a derivative of pyrimidinamines, may act as a mitochondrial complex I electron transport inhibitor . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells.

Cellular Effects

Given its potential role as a mitochondrial complex I inhibitor , it may influence cell function by affecting energy production. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is likely related to its potential role as a mitochondrial complex I inhibitor . It may exert its effects at the molecular level by binding to components of the mitochondrial electron transport chain, leading to inhibition of enzyme activity and changes in gene expression related to energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrimidine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-methylthiophene: A simpler thiophene derivative with similar electronic properties.

    4-methylthiophene-2-carboxylic acid: Shares the thiophene core but with different functional groups.

    Pyrimidine derivatives: Various pyrimidine-based compounds with different substituents.

Uniqueness

2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine moiety, and a thiophene derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-5-6-17-12(2)18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIYJWOPXVTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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